molecular formula C13H26O3 B1233360 2-Hydroxytridecanoic acid CAS No. 19790-87-5

2-Hydroxytridecanoic acid

Cat. No. B1233360
CAS RN: 19790-87-5
M. Wt: 230.34 g/mol
InChI Key: KCEUZVYQPROALO-UHFFFAOYSA-N
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Description

2-Hydroxytridecanoic acid is a 2-hydroxy fatty acid that is tridecanoic acid substituted by a hydroxy group at position 2 . It has a molecular formula of C13H26O3 . The average mass is 230.344 Da and the monoisotopic mass is 230.188202 Da .


Molecular Structure Analysis

The molecular structure of this compound consists of a tridecanoic acid backbone with a hydroxy group at the second carbon . It contains a total of 41 bonds, including 15 non-H bonds, 1 multiple bond, 11 rotatable bonds, 1 double bond, 1 carboxylic acid (aliphatic), 2 hydroxyl groups, and 1 secondary alcohol .

Scientific Research Applications

1. Biosynthesis and Recycling of Polyhydroxyalkanoates

2-Hydroxytridecanoic acid and related hydroxy fatty acids have been explored for their role in the biosynthesis and recycling of medium-chain-length polyhydroxyalkanoates (PHAs). These PHAs, synthesized from various 2-alkenoic acids in metabolically engineered Escherichia coli, show potential for use in novel chemical recycling systems due to their thermal properties and degradation into recyclable carbon sources (Sato et al., 2012).

2. Catalytic Deoxygenation in Industry

The catalytic deoxygenation of bio-based 3-hydroxydecanoic acid, a compound structurally similar to this compound, has been studied for the production of secondary alcohols and alkanes. This process, which involves supported metal catalysts, can yield products like 2-nonanol and 3-decanol, with applications in the food and perfume industries, as well as nonane and decane for diesel and jet fuels (Mensah et al., 2020).

3. Role in Fungal Growth and Interaction

Hydroxy fatty acids like this compound have been found to influence the hyphal branching of germinated spores in fungi, particularly in the arbuscular mycorrhizal fungus Gigaspora gigantea. These compounds, likely present in root exudates, stimulate the growth response in fungi, indicating a significant role in plant-fungal interactions (Nagahashi & Douds, 2011).

4. Enzymatic Synthesis and Biocatalysis

Enzymatic synthesis of chiral 2-hydroxy carboxylic acids, a category that includes this compound, is an area of significant research. These optically active compounds are vital in the synthesis of various organic compounds and as chiral resolving reagents. Enzymatic methods offer higher selectivity and environmentally friendly production processes (Chen, Wu, & Zhu, 2015).

Safety and Hazards

When handling 2-Hydroxytridecanoic acid, it’s important to avoid dust formation, breathing in mist, gas, or vapors, and contact with skin and eyes. Use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition .

properties

IUPAC Name

2-hydroxytridecanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26O3/c1-2-3-4-5-6-7-8-9-10-11-12(14)13(15)16/h12,14H,2-11H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCEUZVYQPROALO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50415246
Record name 2-hydroxytridecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50415246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

19790-87-5
Record name 2-hydroxytridecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50415246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-hydroxytridecanoic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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